molecular formula C15H16N2O2S B6670745 N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1,3-thiazole-4-carboxamide

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1,3-thiazole-4-carboxamide

Cat. No.: B6670745
M. Wt: 288.4 g/mol
InChI Key: WLKLKKADKUFDTH-JSGCOSHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1,3-thiazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring and an oxolane ring

Properties

IUPAC Name

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-15(13-9-20-10-17-13)16-8-12-6-7-19-14(12)11-4-2-1-3-5-11/h1-5,9-10,12,14H,6-8H2,(H,16,18)/t12-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKLKKADKUFDTH-JSGCOSHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1CNC(=O)C2=CSC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1CNC(=O)C2=CSC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the oxolane ring, followed by the introduction of the thiazole ring through a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1,3-thiazole-4-carboxamide exerts its effects involves interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The oxolane ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1,3-thiazole-4-carboxamide
  • N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1,3-thiazole-4-carboxylate
  • N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1,3-thiazole-4-carboxylamide

Uniqueness

This compound stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its combination of the oxolane and thiazole rings is not commonly found in other compounds, making it a valuable molecule for research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.